molecular formula C25H26N4O4S B12490485 N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methoxy-3-methylbenzamide

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methoxy-3-methylbenzamide

Cat. No.: B12490485
M. Wt: 478.6 g/mol
InChI Key: PWLNPKXUJNLAKA-UHFFFAOYSA-N
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Description

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methoxy-3-methylbenzamide is a complex organic compound that features a furan ring, a piperazine ring, and a benzamide moiety

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C25H26N4O4S/c1-17-5-3-6-20(22(17)32-2)23(30)27-25(34)26-18-8-10-19(11-9-18)28-12-14-29(15-13-28)24(31)21-7-4-16-33-21/h3-11,16H,12-15H2,1-2H3,(H2,26,27,30,34)

InChI Key

PWLNPKXUJNLAKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methoxy-3-methylbenzamide typically involves multiple steps The synthetic route often starts with the preparation of the furan-2-ylcarbonyl piperazine intermediate, which is then reacted with a phenyl isothiocyanate derivativeThe reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methoxy-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of specific signaling pathways and the modulation of gene expression .

Comparison with Similar Compounds

Similar compounds to N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methoxy-3-methylbenzamide include:

    2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide: This compound has a similar structure but with a chlorine atom instead of the methoxy and methyl groups.

    N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide: This compound has an acetamide group instead of the benzamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

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